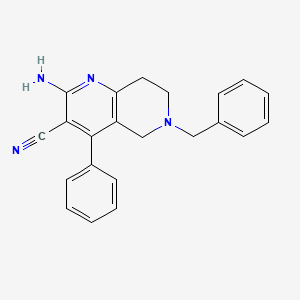

2-Amino-6-benzyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Description

Properties

IUPAC Name |

2-amino-6-benzyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4/c23-13-18-21(17-9-5-2-6-10-17)19-15-26(12-11-20(19)25-22(18)24)14-16-7-3-1-4-8-16/h1-10H,11-12,14-15H2,(H2,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTFNUYXOVCNPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C(C(=C2C3=CC=CC=C3)C#N)N)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Historical Context and Significance of Target Compound

2-Amino-6-benzyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile belongs to the 1,6-naphthyridine family, a class of bicyclic heterocycles with demonstrated bioactivity in modulating eukaryotic lifespan and enzyme function. Its structural complexity—featuring a fused pyridine-piperidine core, aryl substituents, and dual nitrile groups—poses synthetic challenges, necessitating precise control over multi-component reactions. Early synthetic routes suffered from low yields (≤21%) due to competing side reactions and insufficient reagent activation. Recent advances in solvent engineering and catalyst design have addressed these limitations, enabling scalable production for pharmacological studies.

One-Pot Condensation Methods

Initial Protocol and Limitations

The foundational one-pot method involves condensing benzaldehyde, malononitrile, 1-benzylpiperidin-4-one (8), and ammonium acetate in toluene under reflux. This approach yielded Compound 1 in 21%, with significant byproduct formation, including metaphthalodinitriles (e.g., 6-amino-2-benzyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile, 13). Side reactions arose from the reversibility of the Knoevenagel adduct formation between benzaldehyde and malononitrile, leading to unproductive equilibria.

Role of Ammonium Acetate

Ammonium acetate serves dual roles: (1) as a nitrogen source for pyridine ring closure and (2) as a Brønsted acid catalyst to protonate intermediates, accelerating cyclization. Omission of ammonium acetate resulted in exclusive formation of byproduct 13, underscoring its necessity for directing reactivity toward the naphthyridine core.

Stepwise Synthesis Protocols

Pre-Formation of 2-Benzylidenemalononitrile

To circumvent reversibility issues, Álvarez-Pérez and Marco-Contelles developed a stepwise protocol:

- Knoevenagel Adduct Synthesis : Benzaldehyde and malononitrile react in toluene with piperidine catalysis to yield 2-benzylidenemalononitrile (12).

- Cyclocondensation : Adduct 12 reacts with 1-benzylpiperidin-4-one (8) and ammonium acetate in refluxing toluene, producing Compound 1 in 46% yield.

- Yield Optimization : Doubling the stoichiometry of 12 relative to 8 increased the yield to 68%, as excess adduct drove the equilibrium toward product formation.

Table 1: Stepwise Protocol Optimization

| Parameter | Initial Yield | Optimized Yield | Conditions |

|---|---|---|---|

| 2-Benzylidenemalononitrile | 1 equiv | 2 equiv | Toluene, reflux, 12 h |

| Ammonium Acetate | 1.5 equiv | 2 equiv | Acetic acid co-solvent |

| Reaction Time | 6 h | 12 h | Monitoring by TLC (SiO₂, EtOAc/Hex) |

Mechanistic Insights

The stepwise mechanism proceeds via:

- Michael Addition : Piperidone 8 attacks the β-position of 2-benzylidenemalononitrile, forming intermediate II.

- Cyclization : Ammonium acetate facilitates intramolecular attack of the enamine nitrogen onto the nitrile carbon, closing the pyridine ring.

- Aromatization : Elimination of water and HCN yields the fully conjugated naphthyridine system.

Critical Analysis of Methodologies

Yield and Scalability

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-benzyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.

Scientific Research Applications

2-Amino-6-benzyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-Amino-6-benzyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ primarily in substituents at the 6-position and functional group modifications (Table 1):

Key Observations :

- Functional Groups: The amino group in Compound 1 enables hydrogen bonding, while cyano enhances electron-withdrawing effects. In contrast, chloro in Compound B facilitates nucleophilic substitution .

- Boc Protection : Compound 3’s tert-butyl group improves stability under acidic conditions, a strategy for protecting amines during synthesis .

Reactivity and Downstream Modifications

- Thio Derivatives: Compounds with thioxo groups (e.g., 4a, 4b in ) undergo S-alkylation to form sulfanyl derivatives (e.g., 5a), whereas amino groups in Compound 1 may participate in amidation or Schiff base formation .

- Halogenation : Chloro-substituted analogs (e.g., Compound B) are precursors for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Tables and Figures :

Data Gaps :

- Biological activity data for Compound 1 remains speculative, relying on analog-based extrapolation.

Biological Activity

The compound 2-Amino-6-benzyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a complex organic molecule belonging to the naphthyridine class. Its unique structure, characterized by various functional groups such as amino, benzyl, phenyl, and carbonitrile, suggests potential biological activities that merit detailed investigation. This article aims to explore the biological activity of this compound based on a review of diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 879623-46-8 |

| Molecular Formula | C22H20N4 |

| Molecular Weight | 356.43 g/mol |

| Appearance | Crystalline solid |

Anticancer Properties

Recent studies have indicated that naphthyridine derivatives exhibit significant anticancer activities. For instance, compounds similar to 2-Amino-6-benzyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine have shown cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of naphthyridine derivatives on human cancer cell lines. The results indicated that certain derivatives demonstrated IC50 values ranging from 0.03 to 15 μg/mL against different cancer types including:

| Cell Line | IC50 Value (μg/mL) |

|---|---|

| HeLa (Cervical Cancer) | 10.47 |

| A549 (Lung Cancer) | 15.03 |

| CEM-SS (Leukemia) | 12.00 |

These findings suggest that the naphthyridine scaffold may be a promising target for developing new anticancer agents .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within the cell. It may modulate signaling pathways related to cell proliferation and apoptosis.

Proposed Mechanisms

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell cycle regulation and apoptosis.

- Oxidative Stress Modulation : It could potentially influence oxidative stress levels within cells, affecting their survival and proliferation .

Neuroprotective Effects

Beyond anticancer properties, some studies have suggested that naphthyridine derivatives possess neuroprotective effects. They may protect neuronal cells from oxidative damage and apoptosis.

Research Findings

In a study focusing on neuroprotective agents derived from naphthyridines:

| Neuroprotective Activity | Observations |

|---|---|

| Oxidative Stress Reduction | Significant decrease in reactive oxygen species levels in neuronal cultures exposed to oxidative stress. |

| Apoptosis Inhibition | Reduced markers of apoptosis in treated neuronal cells compared to controls. |

These findings highlight the potential of this compound in treating neurodegenerative diseases .

Q & A

Basic: What are the key challenges in synthesizing 2-amino-6-benzyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile, and how can yields be optimized?

Answer: Initial synthesis routes often suffer from low yields (~21%) due to competing pathways. A stepwise protocol involving pre-formation of intermediates (e.g., 2-benzylidenemalononitrile) followed by cyclocondensation with piperidone and AcONH4/AcOH under reflux improves yields to 46% . Key parameters include solvent choice (toluene), stoichiometric control of ammonium acetate, and real-time monitoring via TLC to track reaction progress.

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- 1H/13C NMR : Essential for distinguishing regioisomers (e.g., differentiating nitrile-bearing carbons at δ 115–96 ppm) and verifying benzyl/phenyl substituents .

- HPLC : Quantifies purity (>95% recommended for pharmacological assays) and monitors stability under storage conditions .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+1] peak at m/z 365.2) and detects side products .

Basic: What biological targets or mechanisms are associated with this naphthyridine derivative?

Answer: The compound acts as a scaffold for 5-deaza antifolate synthesis, targeting enzymes like dihydrofolate reductase (DHFR) . The benzyl group enhances lipophilicity, potentially improving membrane permeability, while the amino and nitrile groups participate in hydrogen bonding with active-site residues .

Advanced: How can unexpected byproducts (e.g., isoquinoline derivatives) be identified and rationalized during synthesis?

Answer: Contradictions arise from reversible intermediates (e.g., malononitrile-benzaldehyde adducts) under varying conditions. For example, omitting AcONH4 leads to 6-amino-2-benzyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile instead of the target naphthyridine. Use 13C NMR to resolve ambiguities (e.g., nitrile vs. aromatic carbons) and MS to confirm molecular weights . Computational tools (DFT) can model reaction pathways to predict side products.

Advanced: What crystallographic methods are suitable for determining the 3D structure of this compound?

Answer:

- SHELX : Refines crystal structures using high-resolution X-ray data. SHELXL is preferred for small-molecule refinement, while SHELXD aids in solving phase problems .

- ORTEP-3 : Visualizes thermal ellipsoids and hydrogen-bonding networks (e.g., N–H···N interactions between amino and nitrile groups) .

- Graph Set Analysis : Classifies hydrogen-bonding patterns (e.g., R22(8) motifs) to understand packing efficiency .

Advanced: How do substituents (e.g., benzyl, phenyl) influence conformational flexibility and bioactivity?

Answer:

- Benzyl Group : Stabilizes chair conformations in the tetrahydro ring via steric hindrance, as shown by Cremer-Pople puckering parameters (e.g., θ = 15–20°) .

- Phenyl Group : Participates in π-π stacking with aromatic residues in enzyme binding pockets, enhancing inhibitory potency .

- Nitrile Group : Acts as a hydrogen-bond acceptor, critical for target engagement (e.g., DHFR inhibition) .

Advanced: What computational strategies predict binding modes of this compound with biological targets?

Answer:

- Molecular Docking (AutoDock/Vina) : Models interactions with DHFR or kinases, prioritizing poses with nitrile/amino group contacts.

- MD Simulations : Assess stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns) .

- QSAR : Correlates substituent electronic properties (Hammett σ) with IC50 values to guide analog design .

Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved in structural elucidation?

Answer:

- 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and identifies coupling between tetrahydro ring protons (δ 2.5–3.5 ppm) .

- Variable Temperature NMR : Resolves dynamic effects (e.g., ring puckering) by observing signal splitting at low temperatures .

- X-ray Crystallography : Provides unambiguous bond-length/angle data to validate proposed structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.